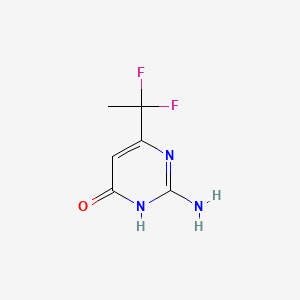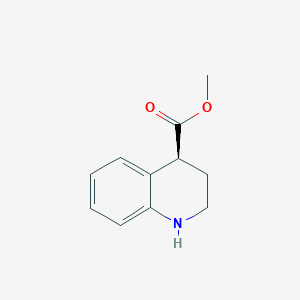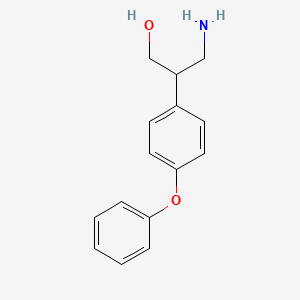![molecular formula C11H20N2O2 B13895156 Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13895156.png)
Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of tert-butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate as a starting material, which undergoes specific chemical reactions to yield the desired product . The reaction conditions often require a dry, sealed environment to ensure the purity and stability of the compound . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures to achieve high purity levels.
Analyse Des Réactions Chimiques
Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of agents like potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reagents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally result in modified versions of the original compound with different functional groups.
Applications De Recherche Scientifique
Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals. In biology, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules . In medicine, it has potential applications in drug discovery and development, particularly in the design of novel therapeutic agents. Additionally, its use in industry includes the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can be compared to other similar compounds, such as tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate and substituted 2,5-diazabicyclo[2.2.1]heptanes These compounds share similar bicyclic structures but differ in the size and arrangement of their rings The unique structure of tert-butyl trans-2,5-diazabicyclo[420]octane-2-carboxylate gives it distinct chemical properties and reactivity, making it suitable for specific applications that other compounds may not be able to achieve
Propriétés
Formule moléculaire |
C11H20N2O2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
tert-butyl (1S,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 |
Clé InChI |
JIIFXMDXOJFVMW-IUCAKERBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN[C@@H]2[C@@H]1CC2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNC2C1CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate](/img/structure/B13895076.png)




![(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B13895100.png)

![[3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate](/img/structure/B13895115.png)





![6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B13895146.png)
